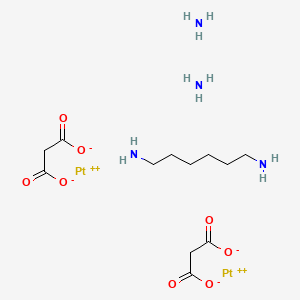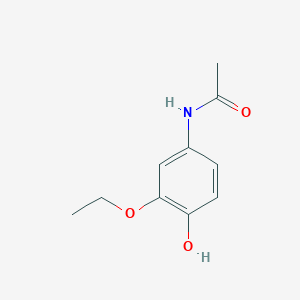
N-(3-Ethoxy-4-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethoxy-4-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide and is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Ethoxy-4-hydroxyphenyl)acetamide typically begins with 3-ethoxy-4-hydroxybenzaldehyde and acetic anhydride.
Reaction Conditions: The reaction involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Ethoxy-4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(3-Ethoxy-4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antioxidant Properties: It exhibits antioxidant properties, which are explored for therapeutic applications.
Medicine:
Pharmaceuticals: this compound is investigated for its potential use in the development of new pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced durability and resistance to degradation.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(3-Ethoxy-4-hydroxyphenyl)acetamide inhibits enzymes such as cyclooxygenases (COX), which are involved in the production of prostaglandins, mediators of inflammation and pain.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(3-Chloro-4-hydroxyphenyl)acetamide: This compound has similar structural features but includes a chlorine atom, which alters its reactivity and applications.
Uniqueness:
Ethoxy Group: The presence of the ethoxy group in N-(3-Ethoxy-4-hydroxyphenyl)acetamide provides unique reactivity and potential for further functionalization compared to its analogs.
Hydroxy Group Position: The position of the hydroxy group on the phenyl ring influences the compound’s chemical behavior and interactions with biological targets.
Properties
CAS No. |
135325-75-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-(3-ethoxy-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(11-7(2)12)4-5-9(10)13/h4-6,13H,3H2,1-2H3,(H,11,12) |
InChI Key |
TWCZYZFDODHXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


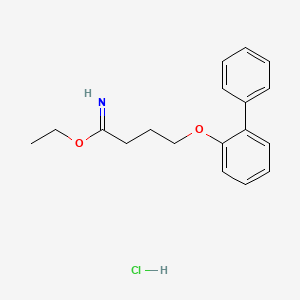
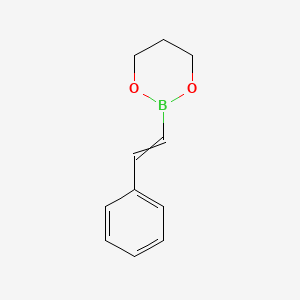

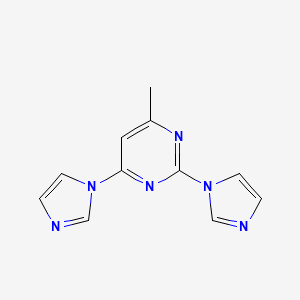
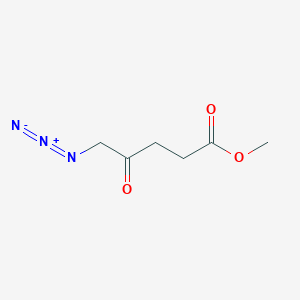
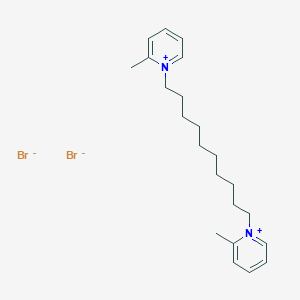
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
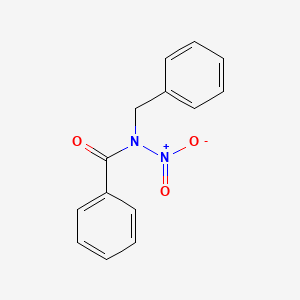
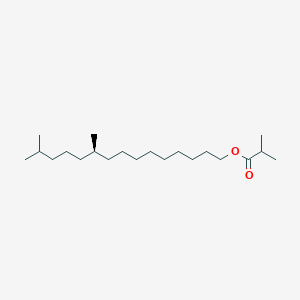
![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
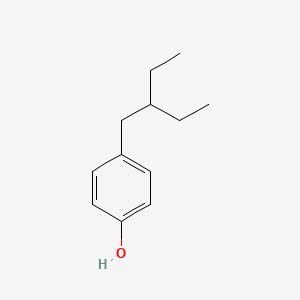
![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

